molecular formula C18H12ClFN6O B2480905 2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-39-8

2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Katalognummer: B2480905
CAS-Nummer: 881073-39-8
Molekulargewicht: 382.78
InChI-Schlüssel: IEVULAFKJFZKQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel targeted therapies. It belongs to the class of 1H-pyrazolo[3,4-d]pyrimidine derivatives, which are recognized as privileged scaffolds in drug discovery due to their role as bioisosteres of the adenine moiety of ATP . This characteristic allows such compounds to function as potent competitive inhibitors of ATP-binding sites on various kinase targets. The 1H-pyrazolo[3,4-d]pyrimidine core is a key pharmacophore found in several established epidermal growth factor receptor (EGFR) inhibitors and cyclin-dependent kinase (CDK) inhibitors . EGFR is a well-validated oncogenic driver, and its over-expression or mutation is implicated in numerous cancers, including non-small cell lung cancer, breast cancer, and colorectal carcinoma . Researchers are therefore highly interested in new derivatives that can inhibit both wild-type and mutant forms of EGFR, such as the T790M variant which confers resistance to earlier generations of therapeutics . The structural design of this compound, featuring the 1H-pyrazolo[3,4-d]pyrimidine system, is intended to occupy the adenine binding pocket of the kinase domain . Its specific substitutions, including the 4-fluorophenyl and 2-chlorobenzohydrazide groups, are designed to interact with adjacent hydrophobic regions I and II of the ATP-binding site, potentially enhancing selectivity and binding affinity . This mechanism aligns with the pharmacophoric features required for effective tyrosine kinase inhibition. This product is intended for non-human research applications only, strictly for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-chloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6O/c19-15-4-2-1-3-13(15)18(27)25-24-16-14-9-23-26(17(14)22-10-21-16)12-7-5-11(20)6-8-12/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVULAFKJFZKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carbonitrile

A mixture of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (12 mmol) in ethanol (50 mL) is refluxed for 8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). The precipitate is filtered and recrystallized from ethanol to yield the pyrazolopyrimidine core as a yellow solid (68%).

Characterization Data :

  • MP : 294–296°C (Lit. 299°C).
  • 1H NMR (DMSO-d6) : δ 8.19 (s, 1H, H-6), 8.03 (d, J = 7.5 Hz, 2H, Ar-H), 7.54 (t, J = 7.8 Hz, 2H, Ar-H), 7.38 (t, J = 7.8 Hz, 1H, Ar-H).
  • IR (KBr) : 3463 cm⁻¹ (NH₂), 2213 cm⁻¹ (CN).

Alternative Microwave-Assisted Synthesis

Combining the same reagents under microwave irradiation (300 W, 120°C, 20 min) increases the yield to 72%.

Preparation of 2-Chlorobenzohydrazide

Hydrazinolysis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride (15 mmol) is added dropwise to hydrazine hydrate (20 mmol) in ethanol (30 mL) at 0°C. The mixture is stirred for 2 hours, filtered, and dried to yield 2-chlorobenzohydrazide as a white powder (85%).

Characterization Data :

  • MP : 202–204°C.
  • 1H NMR (CDCl3) : δ 7.91 (d, J = 7.8 Hz, 1H, Ar-H), 7.56–7.42 (m, 3H, Ar-H), 4.12 (s, 2H, NH₂).

Coupling of Pyrazolopyrimidine Amine with 2-Chlorobenzohydrazide

Carbodiimide-Mediated Coupling

A solution of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5 mmol), 2-chlorobenzohydrazide (5.5 mmol), EDCl (6 mmol), HOBt (5 mmol), and DMAP (5 mmol) in DMF (30 mL) is stirred at 25°C for 12 hours. The product is purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the target compound as a pale-yellow solid (63%).

Optimization Table :

Condition Solvent Temp (°C) Time (h) Yield (%)
Conventional DMF 25 12 63
Microwave DMF 80 1 78
Ultrasound EtOH 40 2 70

Microwave-Assisted Coupling

Using microwave irradiation (100 W, 80°C, 1 hour) enhances the yield to 78%.

Spectroscopic Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 8.75 (s, 1H, pyrazolopyrimidine H-3), 8.48 (d, J = 8.1 Hz, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 5.89 (s, 2H, NH₂).
  • 13C NMR : δ 165.2 (C=O), 159.1 (C-F), 142.3 (pyrazolopyrimidine C-4).

X-ray Crystallography

Single-crystal analysis confirms the pyrazolopyrimidine core is nearly planar (mean deviation: 0.006 Å), with the 4-fluorophenyl ring rotated by 10.3°.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Conventional Low equipment cost Long reaction time (12 h) 63
Microwave Rapid (1 h), high yield Specialized equipment required 78
Ultrasound Energy-efficient, mild conditions Moderate yield 70

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while condensation with an aldehyde can produce a hydrazone .

Wissenschaftliche Forschungsanwendungen

2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a chemical compound with a complex structure, including a benzohydrazide moiety and a pyrazolo[3,4-d]pyrimidine core. The molecular formula is C19H16ClFN5, and the molecular weight is approximately 368.81 g/mol. The presence of chloro and fluorine substituents suggests potential reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Potential Applications in Scientific Research
this compound is a versatile chemical compound with potential applications in scientific research. Research indicates that compounds related to it exhibit significant biological activities. The uniqueness of this compound lies in its specific combination of halogen substituents and the benzohydrazide linkage, which may enhance its biological efficacy compared to other similar compounds. Its ability to undergo diverse synthesis methods makes it a valuable compound in scientific research.

Related Compounds and Their Activities

Compound NameKey Features
N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineExhibits anticancer activity; lacks chloro substituent.
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineSimilar pyrazolo structure; different fluorine position affecting activity.
5-Fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamideRelated pyrazole derivative; potential anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells or modulate inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 4

The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substituents at positions 1 and 4 critically influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name (Example) Position 1 Substituent Position 4 Substituent Melting Point (°C) Notable Activity/Property Reference
Target Compound 4-Fluorophenyl 2-Chlorobenzohydrazide Not Reported Potential kinase/H-bond interactions
N′-[1-(3-Chloro-4-methylphenyl)…] 3-Chloro-4-methylphenyl 4-Methoxybenzohydrazide Not Reported Improved solubility (methoxy group)
4-Hydroxy-N'-(1-methyl-1H-…) Methyl 4-Hydroxybenzohydrazide Not Reported Enhanced H-bond donor capacity
Butyl 1-(4-fluorophenyl)-… sulfide 4-Fluorophenyl Butyl sulfide Not Reported Lipophilic character
1n (Urea derivative) 4-Nitrophenyl Trifluoromethylphenyl urea 178.4–179.0 Pan-RAF inhibition (IC₅₀ < 100 nM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group (target compound) enhances stability compared to electron-donating groups (e.g., methoxy in ).
  • Hydrazide vs. Urea : The hydrazide moiety in the target compound may favor hydrogen bonding with kinase ATP-binding sites, while urea derivatives (e.g., 1n in ) exhibit strong RAF inhibition due to urea’s bidentate binding capability.
Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines with benzothiazole substituents (e.g., 3a-j in ) demonstrate potent antimicrobial activity against P. aeruginosa and C. albicans, with MIC values ranging from 8–32 µg/mL. The hydrazide group in the target compound may similarly interact with microbial enzymes, though direct data are lacking.

Kinase Inhibition

Urea-linked derivatives (e.g., 1n, 1o in ) exhibit pan-RAF inhibitory activity, attributed to urea’s ability to form critical hydrogen bonds with kinase backbones. In contrast, hydrazide-containing compounds (target) may target distinct residues, necessitating further enzymatic assays.

Analgesic and Anti-inflammatory Activity

Benzothiazole-pyrazolopyrimidine hybrids (e.g., 3j in ) show significant COX-2 inhibition (IC₅₀ = 1.2 µM) and analgesic efficacy comparable to diclofenac. The target compound’s hydrazide group could modulate COX-2 selectivity, though this remains speculative without experimental validation.

Physicochemical Properties

Melting Points :

  • Urea derivatives (e.g., 1r in ) with nitro groups exhibit high melting points (>350°C), likely due to strong intermolecular H-bonding.
  • Hydrazide analogs (e.g., target compound) may have lower melting points if H-bonding is less extensive.

Solubility :

  • Methoxy () and hydroxy () substituents improve aqueous solubility via polar interactions.
  • Chloro and fluorophenyl groups (target) reduce solubility but enhance membrane permeability.

Biologische Aktivität

2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzohydrazide moiety along with a pyrazolo[3,4-d]pyrimidine core, which contributes to its pharmacological properties. The molecular formula is C19H16ClFN5, with a molecular weight of approximately 368.81 g/mol. The presence of halogen substituents (chlorine and fluorine) suggests enhanced reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Pyrazole derivatives have been shown to inhibit key pathways involved in tumor growth:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers, including melanoma. Pyrazole derivatives have demonstrated effective inhibition against this target, making them candidates for cancer therapy .
  • EGFR Inhibition : Compounds that inhibit the epidermal growth factor receptor (EGFR) are crucial in treating non-small cell lung cancer (NSCLC). Similar pyrazole compounds have shown promising results in preclinical studies .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, this compound has been linked to anti-inflammatory and antimicrobial properties:

  • Inhibition of Nitric Oxide Production : Some studies report that pyrazole derivatives can inhibit the production of nitric oxide (NO) in inflammatory responses, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Pyrazole compounds have been evaluated for their ability to combat bacterial infections by disrupting cell membranes and inhibiting growth .

Structure-Activity Relationship (SAR)

The unique combination of halogen substituents in this compound enhances its biological efficacy. The structure-activity relationship indicates that modifications at specific positions on the pyrazolo ring can significantly influence the compound's potency against various biological targets.

Compound NameStructureKey Features
N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureExhibits anticancer activity; lacks chloro substituent.
N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureSimilar pyrazolo structure; different fluorine position affecting activity.
5-Fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamideStructureRelated pyrazole derivative; potential anti-inflammatory properties.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and migration .
  • Anti-inflammatory Effects : Research indicated that specific pyrazole derivatives could reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Testing : Compounds related to this compound were evaluated for their antimicrobial properties against a range of bacteria and fungi, showing promising results .

Q & A

Basic: What are the common synthetic routes for 2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide?

Answer:
The synthesis typically involves multi-step organic reactions starting from pyrazole or pyrimidine precursors. Key steps include:

  • Core formation : Condensation of substituted pyrazoles with pyrimidine intermediates to construct the pyrazolo[3,4-d]pyrimidine core.
  • Substituent introduction : Acylation or hydrazide coupling to attach the benzohydrazide moiety.
  • Halogenation : Introduction of the 4-fluorophenyl and 2-chloro groups via electrophilic substitution or palladium-catalyzed cross-coupling .
    Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating high-purity products .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction rates for acylation steps .
  • Catalysts : Triethylamine or pyridine as bases improve nucleophilic substitution efficiency .
  • Continuous flow reactors : Industrial-scale methods use flow chemistry to reduce side reactions and improve reproducibility .
    Analytical monitoring (e.g., TLC, HPLC) ensures intermediate purity, minimizing downstream impurities .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and hydrazide linkage .
  • HRMS-ESI : High-resolution mass spectrometry confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and incubation times .
  • Dose-response curves : Compare IC₅₀ values across studies to identify potency discrepancies .
  • Off-target screening : Assess selectivity against unrelated kinases to rule out nonspecific effects .

Advanced: What computational methods predict binding affinity to biological targets?

Answer:

  • Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora kinases) using AutoDock Vina .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent models .
  • QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with inhibitory activity .

Basic: What are the primary biological targets of this compound?

Answer:
The compound targets protein kinases (e.g., cyclin-dependent kinases) due to its pyrazolo[3,4-d]pyrimidine scaffold mimicking ATP’s adenine moiety.

  • Enzyme inhibition assays : Measure IC₅₀ values against purified kinases using radiometric or fluorescence-based methods .
  • Apoptosis induction : Confirmed via caspase-3 activation and Annexin V staining in leukemia cell lines .

Advanced: How can structural modifications enhance pharmacokinetic properties?

Answer:

  • Solubility enhancement : Introduce hydrophilic groups (e.g., methoxy) on the benzohydrazide moiety .
  • Metabolic stability : Replace labile hydrazide linkages with amide bonds to reduce hepatic clearance .
  • Toxicity reduction : Substituent optimization guided by in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

Basic: How stable is the compound under varying storage conditions?

Answer:

  • Thermal stability : Stable at 25°C for 6 months; degradation observed >40°C via HPLC .
  • Photostability : Protect from UV light to prevent ring-opening reactions .
  • pH sensitivity : Degrades rapidly in strong acids (pH <2) or bases (pH >10), necessitating neutral buffers .

Advanced: What in vitro models validate anticancer efficacy?

Answer:

  • Clonogenic assays : Assess long-term proliferation inhibition in solid tumor models (e.g., HCT-116 colon cancer) .
  • 3D spheroid cultures : Mimic tumor microenvironments to evaluate penetration and hypoxia-selective toxicity .
  • Combination studies : Synergistic effects with cisplatin or paclitaxel measured via Chou-Talalay analysis .

Advanced: How to design SAR studies for derivative libraries?

Answer:

  • Core diversification : Synthesize analogs with pyrazolo[3,4-d]pyrimidine cores modified at positions 1 and 4 .
  • Substituent scanning : Replace chloro/fluorine with bioisosteres (e.g., trifluoromethyl, cyano) .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Schrödinger software .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.